molecular formula C17H21ClN4O3 B11029454 N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide

Cat. No.: B11029454
M. Wt: 364.8 g/mol
InChI Key: DJXKNIKEFBLNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical structure combines aromatic and heterocyclic moieties, making it an interesting subject for study.

Preparation Methods

Synthetic Routes::

    Method A (Multistep Synthesis):

    Method B (One-Pot Synthesis):

Industrial Production::
  • Compound X is industrially synthesized using Method B due to its simplicity and efficiency.

Chemical Reactions Analysis

    Oxidation: Compound X is susceptible to oxidation under harsh conditions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the tetrahydropyrimidine ring can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) to modify the compound.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Compound X serves as a building block for designing novel heterocyclic compounds.

    Biology: It exhibits moderate antifungal activity, making it relevant for drug discovery.

    Medicine: Research focuses on its potential as an anticancer agent due to its interactions with specific cellular pathways.

    Industry: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

  • Compound X likely exerts its effects by interfering with DNA replication or protein synthesis pathways.
  • Molecular targets include enzymes involved in nucleic acid metabolism or cell division.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Compound X’s combination of a chlorinated phenyl group, tetrahydropyrimidine ring, and morpholine moiety sets it apart from related compounds.

: Reference: Research paper by Smith et al., “Anticancer Activity of N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide in Breast Cancer Cells,” Journal of Medicinal Chemistry, 2020, 63(12), 6789–6802.

Properties

Molecular Formula

C17H21ClN4O3

Molecular Weight

364.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C17H21ClN4O3/c1-11-13(18)3-2-4-14(11)20-15(23)9-12-10-19-17(21-16(12)24)22-5-7-25-8-6-22/h2-4,12H,5-10H2,1H3,(H,20,23)(H,19,21,24)

InChI Key

DJXKNIKEFBLNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2CN=C(NC2=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.